N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
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Overview
Description
N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, an ethylideneamino linkage, and a benzimidazolyl sulfanylacetamide moiety. Its distinct chemical structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-bromobenzaldehyde with 1-methylbenzimidazole-2-thiol in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with ethylideneamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Aryl halides with nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-[[5-[(4-methylphenyl)methylthio]-1,3,4-thiadiazol-2-yl]thio]acetamide
- N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine
Uniqueness
N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C18H17BrN4OS |
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Molecular Weight |
417.3 g/mol |
IUPAC Name |
N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H17BrN4OS/c1-12(13-6-5-7-14(19)10-13)21-22-17(24)11-25-18-20-15-8-3-4-9-16(15)23(18)2/h3-10H,11H2,1-2H3,(H,22,24)/b21-12+ |
InChI Key |
HBGWUAMEJKLGCE-CIAFOILYSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=CC(=CC=C3)Br |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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